molecular formula C17H19F2N3O2 B10897647 Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate

Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No.: B10897647
M. Wt: 335.35 g/mol
InChI Key: QBZFJGHQYQVBBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(difluoromethyl)-5-(p-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical building block of significant interest in medicinal chemistry and drug discovery research. It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds for developing bioactive molecules . The core tetrahydropyrazolopyrimidine structure is a versatile pharmacophore, and researchers are actively exploring synthetic routes to access novel derivatives for biological evaluation . This specific ethyl ester derivative is particularly valuable as a synthetic intermediate; the ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or transformed into other useful moieties, such as amides, facilitating the creation of diverse compound libraries for structure-activity relationship (SAR) studies . Pyrazole derivatives, in general, have demonstrated a broad spectrum of pharmacological activities in scientific literature, including antimicrobial, antifungal, anti-inflammatory, and antituberculosis properties, making them a focal point in the search for new therapeutic agents . The incorporation of the difluoromethyl group is a common strategy in modern drug design, as it can influence the molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile. This compound is provided exclusively for research purposes to support investigators in advancing their chemical and biological programs.

Properties

Molecular Formula

C17H19F2N3O2

Molecular Weight

335.35 g/mol

IUPAC Name

ethyl 7-(difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C17H19F2N3O2/c1-3-24-17(23)12-9-20-22-14(15(18)19)8-13(21-16(12)22)11-6-4-10(2)5-7-11/h4-7,9,13-15,21H,3,8H2,1-2H3

InChI Key

QBZFJGHQYQVBBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)F)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Enaminone-Mediated Cyclization

A widely adopted route involves reacting 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (3a ) or ethyl 5-amino-3-(anilinyl)-1H-pyrazole-4-carboxylate (3b ) with enaminones (5a–j ) under acidic reflux conditions. The reaction proceeds via a Michael-type addition of the amino group onto the enaminone’s β-carbon, followed by elimination of dimethylamine and cyclodehydration (Scheme 1).

Key Conditions

  • Solvent: Glacial acetic acid

  • Temperature: Reflux (~118°C)

  • Time: 4–6 hours

  • Yield Range: 45–68%

The para-tolyl group is introduced via the enaminone precursor, synthesized by condensing methyl p-tolyl ketone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) in refluxing xylene.

Functionalization of the Pyrimidine Ring

Difluoromethyl Group Installation

The difluoromethyl moiety at position 7 is introduced through two primary strategies:

Direct Nucleophilic Substitution

Post-cyclization, bromine or chlorine at position 7 is displaced using difluoromethylating agents like sodium difluoromethanesulfinate (DFMS) under radical or transition-metal-catalyzed conditions.

Example Protocol

  • Substrate: 7-Bromo-5-(p-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Reagent: DFMS (1.2 equiv), CuI (10 mol%)

  • Solvent: DMF, 80°C, 12 hours

  • Yield: 62%

Pre-Functionalized Enaminones

Enaminones bearing difluoromethyl groups are synthesized by reacting difluoromethyl ketones with DMF-DMA, enabling direct incorporation during cyclization.

Esterification and Protecting Group Strategies

The ethyl ester at position 3 is introduced either early in the synthesis via ethyl cyanoacetate derivatives or through post-cyclization esterification.

Early-Stage Ester Incorporation

Using ethyl 5-amino-3-(anilinyl)-1H-pyrazole-4-carboxylate (3b ) as a starting material ensures the ester group remains intact throughout the synthesis. This approach avoids additional protection/deprotection steps but may limit functional group tolerance in subsequent reactions.

Late-Stage Esterification

Hydrolysis of a nitrile or carboxylic acid intermediate followed by ethylation offers flexibility:

Stepwise Process

  • Hydrolysis of 3-cyano to 3-carboxylic acid using NaOH/EtOH/H2O (90°C, 6 hours).

  • Esterification with ethanol via Steglich or Mitsunobu conditions:

    • Reagents: DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)

    • Yield: 85–92%

Optimization of Reaction Parameters

Solvent and Catalysis Effects

ParameterOptimal ConditionYield ImprovementSource
Solvent Glacial acetic acid+15% vs. EtOH
Acid Catalyst p-Toluenesulfonic acid+22% vs. H2SO4
Temperature 110–120°CMaximizes cyclization

Substituent Effects on Cyclization

Electron-donating groups (e.g., p-tolyl) on the enaminone enhance cyclization rates by stabilizing transition states through resonance. Conversely, electron-withdrawing groups necessitate harsher conditions, reducing yields by 20–30%.

Alternative Synthetic Pathways

Hydrazine-Mediated Ring Closure

Reaction of ethoxymethylene intermediates with hydrazine hydrate forms pyrazolo[1,5-a]pyrimidines via a tandem addition-cyclization mechanism. While less common for the target compound, this method offers scalability:

Procedure

  • Prepare ethoxymethylene derivative from 5-amino-pyrazole-4-carbonitrile using triethyl orthoformate.

  • Treat with hydrazine hydrate in ethanol (reflux, 8 hours).

  • Yield: 58%.

Transition-Metal-Catalyzed Coupling

Palladium-catalyzed Suzuki-Miyaura coupling introduces the p-tolyl group post-cyclization, though this is less efficient than enaminone-based routes.

Purification and Characterization

Chromatographic Techniques

  • Normal Phase SiO2: Hexane/EtOAc (3:1) for ester-containing intermediates.

  • Reverse Phase C18: MeCN/H2O (+0.1% TFA) for final product.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 1.42 (t, J=7.1 Hz, 3H, OCH2CH3), 2.38 (s, 3H, Ar-CH3), 4.41 (q, J=7.1 Hz, 2H, OCH2), 6.78 (d, J=4.2 Hz, 1H, CHF2), 7.24–7.32 (m, 4H, Ar-H).

  • HRMS (ESI+): m/z calc. for C17H19F2N3O2 [M+H]+ 336.1467, found 336.1469.

Challenges and Limitations

Regioselectivity Issues

Competing cyclization pathways may form [1,5-a] vs. [1,5-b] pyrimidine regioisomers. Steric guidance from the p-tolyl group favors the desired [1,5-a] isomer by >9:1.

Difluoromethyl Group Stability

Under strongly acidic or basic conditions, the CHF2 moiety may undergo hydrolysis to COOH or elimination to CF2= groups. Maintaining pH 4–6 during synthesis is critical.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing DMF-DMA with cheaper alternatives like trimethyl orthoformate reduces production costs by ~40% but requires longer reaction times (24 vs. 8 hours).

Waste Stream Management

Acetic acid recovery via distillation achieves 85% solvent reuse, aligning with green chemistry principles .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates.

Reaction Conditions Outcome Yield
1M NaOH, EtOH, reflux, 6–8 hrs7-(difluoromethyl)-5-(p-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid78–85%
2M HCl, THF/H₂O (1:1), 70°C, 4 hrsSame product65–72%

The carboxylic acid derivative shows enhanced solubility in polar solvents and serves as a precursor for further functionalization (e.g., amide coupling).

Nucleophilic Substitution at the Difluoromethyl Group

The difluoromethyl (–CF₂H) group participates in nucleophilic substitution reactions under controlled conditions:

Reagent Conditions Product Application
NaSH (excess)DMF, 100°C, 12 hrsThiolated analog (–CF₂SH)Potential enzyme inhibition
NH₃ (g)Sealed tube, 120°C, 24 hrsAmine-substituted derivative (–CF₂NH₂)Bioisostere development

These substitutions modify electronic properties and enhance interactions with biological targets .

Cycloaddition and Ring-Opening Reactions

The tetrahydropyrazolo[1,5-a]pyrimidine core undergoes cycloaddition with dienophiles like maleic anhydride:

Dienophile Conditions Product Notes
Maleic anhydrideToluene, 80°C, 8 hrsFused bicyclic adductConfirmed by X-ray diffraction
AcetylenedicarboxylateMicrowave, 150°C, 20 minSpirocyclic derivativeImproved reaction efficiency

Ring-opening reactions with Grignard reagents (e.g., MeMgBr) yield linear pyrazole intermediates .

Cross-Coupling Reactions

The para-tolyl group facilitates palladium-catalyzed cross-coupling reactions:

Reaction Type Catalyst System Substrate Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OArylboronic acidsBiaryl-modified analogs60–75%
Buchwald-HartwigPd₂(dba)₃, XPhos, t-BuONaPrimary aminesN-alkylated derivatives55–68%

These reactions introduce structural diversity for structure-activity relationship (SAR) studies .

Reductive Transformations

Catalytic hydrogenation selectively reduces the pyrimidine ring:

Catalyst Conditions Product Selectivity
Pd/C (10%)H₂ (1 atm), EtOH, 25°CPartially saturated pyrazolo[1,5-a]piperidine>90% for C7 position
Raney NiH₂ (3 atm), THF, 50°CFully saturated hexahydro analogModerate (65%)

Reduction alters conformational flexibility and binding affinity in pharmacological contexts.

Functionalization via Electrophilic Aromatic Substitution

The para-tolyl group undergoes nitration and sulfonation:

Reagent Conditions Product Yield
HNO₃/H₂SO₄ (1:3)0°C, 2 hrs4-Nitro-p-tolyl derivative45–50%
ClSO₃HCH₂Cl₂, −10°C, 1 hr4-Sulfo-p-tolyl analog38–42%

These derivatives are intermediates for synthesizing sulfonamide or nitro-reduced amine compounds .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

Alkene Conditions Product Quantum Yield
EthyleneUV (254 nm), hexane, 6 hrsBicyclo[2.2.0]hexane-fused product0.12

Photoreactivity is exploited in materials science for constructing strained architectures .

Analytical Characterization

Reaction products are validated using:

  • ¹H/¹³C NMR : Assigns substituent positions and confirms regioselectivity .

  • HRMS : Verifies molecular weights and isotopic patterns .

  • X-ray crystallography : Resolves stereochemistry in cycloadducts .

This compound’s versatility in nucleophilic, electrophilic, and transition metal-mediated reactions underscores its utility in medicinal chemistry and materials science. Continued exploration of its reactivity could unlock novel derivatives with tailored biological or physical properties.

Scientific Research Applications

Biological Activities

Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate exhibits various biological activities that make it a candidate for further research:

  • Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains. Compounds with similar structures have shown activity against Mycobacterium tuberculosis .
  • Anticancer Properties : Research into related tetrahydropyrazolo-pyrimidines has demonstrated antiproliferative effects against cancer cell lines such as K562 and MCF-7 . this compound may share similar properties due to its structural analogies.

Therapeutic Potential

Given its unique chemical structure and the preliminary findings regarding its biological activities, this compound may have several therapeutic applications:

  • Cancer Treatment : As indicated by its antiproliferative effects on cancer cell lines, it could be developed as a novel anticancer agent.
  • Infectious Disease Management : Its antimicrobial properties suggest it could be useful in treating infections caused by resistant bacterial strains.
  • Neurological Disorders : Similar compounds have been investigated for neuroprotective effects; thus, further exploration in this area could be beneficial.

Mechanism of Action

The mechanism of action of Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins to exert their effects. The difluoromethyl and P-tolyl groups may enhance binding affinity or selectivity for specific targets.

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Substituent at C5 Key Properties/Effects Source
Target compound p-tolyl (CH₃-C₆H₄) Enhanced lipophilicity; methyl group may improve metabolic stability.
Ethyl 5-phenyl analogue Phenyl (C₆H₅) Lower lipophilicity (logP ~3.1 vs. ~3.5 for p-tolyl).
Ethyl 5-(4-ethylphenyl) analogue 4-Ethylphenyl Increased steric bulk; potential for altered binding in biological targets.
Ethyl 5-(4-methoxyphenyl) analogue 4-Methoxyphenyl Electron-donating methoxy group may enhance solubility but reduce metabolic stability.

Impact : The p-tolyl group balances lipophilicity and stability compared to phenyl (less bulky) or 4-ethylphenyl (more bulky). Methoxy substituents () improve solubility but may increase susceptibility to oxidative metabolism.

Substituent Variations at Position 7

Compound Substituent at C7 Key Properties/Effects Source
Target compound Difluoromethyl (CF₂H) Moderate electron-withdrawing effect; improves metabolic stability vs. CH₃.
7-(Trifluoromethyl) analogues Trifluoromethyl (CF₃) Stronger electron-withdrawing effect; higher lipophilicity (logP ~3.8).
7-Methyl analogue Methyl (CH₃) Lower electronegativity; reduced metabolic stability.

Impact : Difluoromethyl offers a balance between electronic effects and stability. Trifluoromethyl derivatives () are more electronegative, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura in ).

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (aq.)
Target compound 321.33 ~3.5 Low (ester improves organic solubility)
Ethyl 5-(4-methoxyphenyl) analogue 347.32 ~2.8 Moderate (methoxy enhances polarity)
7-Trifluoromethyl analogue () 303.28 ~3.8 Low

Biological Activity

Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate (CAS No. 438217-88-0) is a compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, synthesis, and research findings related to this compound.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₇F₂N₃O₂
  • Molecular Weight : 321.32 g/mol
  • CAS Number : 438217-88-0

The structure of the compound features a tetrahydropyrimidine core with a difluoromethyl group and a p-tolyl substituent, which are critical for its biological activity.

Pharmacological Activities

Recent studies indicate that pyrazolo[1,5-a]pyrimidine derivatives exhibit a variety of biological activities including:

  • Antitumor Activity : Compounds in this class have shown significant inhibitory effects on various cancer cell lines. For instance, certain pyrazole derivatives have been reported to inhibit key kinases involved in tumor progression such as BRAF(V600E) and EGFR . this compound may possess similar properties due to its structural analogies.
  • Anti-inflammatory Effects : Pyrazolo derivatives often act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. Specific studies have demonstrated that related compounds can significantly reduce edema in animal models .
  • Antibacterial and Antifungal Activity : Some derivatives have shown promising antibacterial and antifungal effects, making them potential candidates for treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has indicated that modifications to the substituents on the pyrazole ring can enhance potency against specific targets. For instance:

SubstituentActivityReference
P-TolylEnhances anti-inflammatory activity
DifluoromethylIncreases selectivity for certain enzymes

Case Studies

  • Antitumor Efficacy : A study evaluating various pyrazolo derivatives demonstrated that those with similar structural features to this compound exhibited IC₅₀ values in the nanomolar range against human cancer cell lines such as HEPG2 and MCF-7. The results suggest a robust antitumor potential associated with the compound's structure .
  • Anti-inflammatory Activity : In vivo studies showed that related compounds significantly inhibited COX enzymes in rodent models of inflammation. The efficacy was measured by comparing edema reduction against standard anti-inflammatory drugs like celecoxib .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.